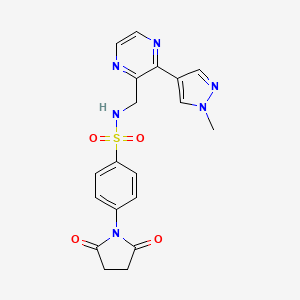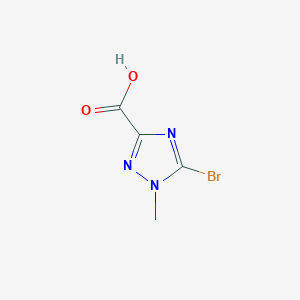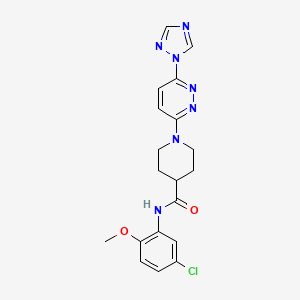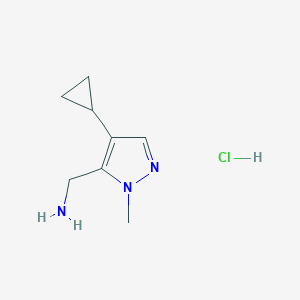![molecular formula C23H19BrN2O3S B2679693 (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893312-42-0](/img/structure/B2679693.png)
(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and conditions for each reaction. The Gibbs free energy can be used to understand the spontaneity of the reactions .Physical And Chemical Properties Analysis
Physical properties might include melting point, boiling point, solubility, etc. Chemical properties would involve how the compound reacts with other substances. For example, its acidity, basicity, reactivity with certain functional groups, etc .Wissenschaftliche Forschungsanwendungen
Environmental Science and Human Exposure
Environmental Monitoring and Human Exposure Assessment :
- Studies on brominated flame retardants (BFRs) and other environmental phenols have shown their widespread presence in the environment and their potential for human exposure through various routes. Research has documented the detection of these compounds in human serum and breast milk, highlighting the need for understanding their sources, routes of exposure, and potential health effects (Zhou et al., 2014).
Risk Assessment and Exposure Sources :
- Investigations into the sources of exposure to volatile organic compounds (VOCs) such as benzene, toluene, and xylene (BTEX) have been conducted to understand the concentrations to which individuals may be exposed and the main contributors to that exposure. This research is crucial for developing strategies to reduce exposure and mitigate potential health risks (Hinwood et al., 2007).
Health Impact Studies
Assessment of Health Risks :
- The health implications of exposure to brominated compounds and other related chemicals have been a significant area of research. Studies have focused on understanding how exposure to these compounds may influence human health, particularly concerning reproductive health and development. Research on urinary concentrations of environmental phenols among pregnant women and their potential association with oxidative stress and inflammation markers provides insights into how these exposures may affect health outcomes (Watkins et al., 2015).
Exposure and Disease Correlation :
- Investigations into the relationships between environmental exposures to specific compounds and biochemical markers of liver function, for instance, have provided evidence of how certain VOCs might influence liver health, offering a basis for further exploration into the causal links between chemical exposure and specific health conditions (Liu et al., 2009).
Material Science and Safety
- Chemical Safety and Regulation :
- Research into the occurrence and human exposure to various chemicals, including parabens and benzophenone-3, in consumer products and the environment, has significant implications for chemical safety and regulation. This body of work contributes to the ongoing dialogue on the need for safer chemical alternatives and stricter regulatory standards to protect human health and the environment (Liao et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3E)-3-[(2-bromoanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3S/c1-16-10-12-17(13-11-16)15-26-21-9-5-2-6-18(21)23(27)22(30(26,28)29)14-25-20-8-4-3-7-19(20)24/h2-14,25H,15H2,1H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIWHHUDWDFTON-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Br)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4Br)/S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)
![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)


![N-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679625.png)
![(2-Methyl-5-phenylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679626.png)
![1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2679627.png)


![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2679630.png)
